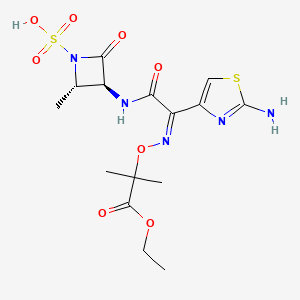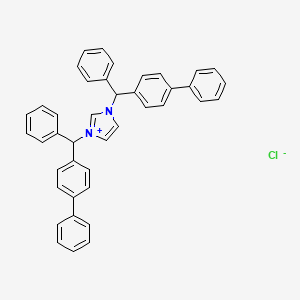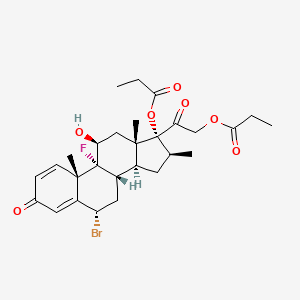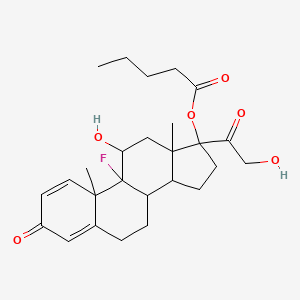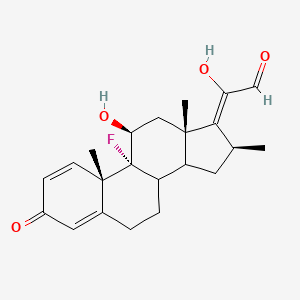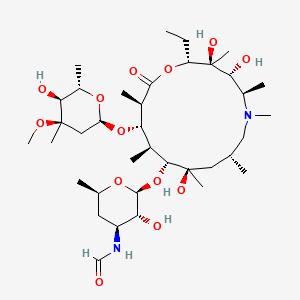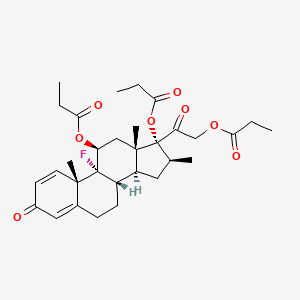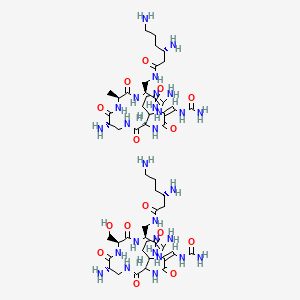
Ceftibuten Related Impurity 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
In Silico ADMET Prediction
- ADME and Toxicity Prediction : Ceftibuten and its impurities have been studied for absorption, distribution, metabolism, excretion, and toxicity (ADMET) using in silico methods. Such studies are crucial for understanding drug stability and impurity control in pharmaceuticals (Han et al., 2019).
Antibacterial Activity and Spectrum
- Antimicrobial Activity : Ceftibuten has been evaluated for its antimicrobial activity against various bacterial species, which is relevant for developing new antibiotics and understanding resistance mechanisms (Jones & Barry, 1988).
Pharmacokinetic Studies
- Pharmacokinetics Analysis : Studies have been conducted on the pharmacokinetics of ceftibuten, such as its absorption process in humans, which is critical for determining the effectiveness and dosing of the drug (Takayoshi et al., 1990).
Impurity Control and Analysis
- Impurity Profiling : Research on impurity profiling, like the analysis of cephalosporin antibiotics including ceftibuten, plays a significant role in quality control during drug manufacturing (Ottosson et al., 2021).
Material Sciences and Solid-State Physics
- Impurity Diffusion in Materials : Research on impurity diffusion coefficients, calculated entirely from first principles, has applications in material sciences and helps in understanding the physical properties of materials (Mantina et al., 2009).
Application in Respiratory Tract Infections
- Respiratory Tract Penetration : Studies determining the penetration of ceftibuten into various respiratory tissues and fluids support its activity in treating respiratory tract infections (Krumpe et al., 1999).
Comparative Microbial Analysis
- Comparative Activity against Bacterial Enteropathogens : Ceftibuten's in vitro activity was compared with other agents against strains of enteric pathogens, crucial for developing effective treatments for enteric infections (Shawar et al., 1989).
Eigenschaften
CAS-Nummer |
174761-17-2 |
|---|---|
Produktname |
Ceftibuten Related Impurity 8 |
Molekularformel |
C39H34N4O8S2 |
Molekulargewicht |
750.86 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-penten-1-yl]amino]-8-oxo-, diphenylmethyl ester, (6R,7R) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




